Zinc;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate Zinc;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate
Brand Name: Vulcanchem
CAS No.: 16743-33-2
VCID: VC0099247
InChI: InChI=1S/2C5H2F6O2.2H2O.Zn/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h2*1,12H;2*1H2;/q;;;;+2/p-2
SMILES: C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.O.[Zn+2]
Molecular Formula: C10H6F12O6Zn
Molecular Weight: 515.5 g/mol

Zinc;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate

CAS No.: 16743-33-2

Main Products

VCID: VC0099247

Molecular Formula: C10H6F12O6Zn

Molecular Weight: 515.5 g/mol

Zinc;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate - 16743-33-2

CAS No. 16743-33-2
Product Name Zinc;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate
Molecular Formula C10H6F12O6Zn
Molecular Weight 515.5 g/mol
IUPAC Name zinc;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate
Standard InChI InChI=1S/2C5H2F6O2.2H2O.Zn/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h2*1,12H;2*1H2;/q;;;;+2/p-2
Standard InChIKey HHDNHEKLDWSJAJ-UHFFFAOYSA-L
SMILES C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.O.[Zn+2]
Canonical SMILES C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.O.[Zn+2]
PubChem Compound 2778096
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator